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Monohydroxy Netupitant D6

LC-MS/MS Bioanalysis Internal Standard

Monohydroxy Netupitant D6 (M3-d6) is the precise deuterated internal standard for Monohydroxy Netupitant (M3) quantification. Its +6 Da mass shift and identical chromatographic behavior correct for matrix effects, ensuring regulatory-compliant bioanalysis for ANDA submissions and DDI studies. Avoid systematic errors from mismatched IS—this is the only isotopologue that co-elutes with the major active metabolite (33% plasma exposure). Supplied with ICH Q2(R1)-compliant CoA. ≥98% purity.

Molecular Formula C30H26D6F6N4O2
Molecular Weight 600.63
Cat. No. B1574238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydroxy Netupitant D6
SynonymsMonohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6
Molecular FormulaC30H26D6F6N4O2
Molecular Weight600.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monohydroxy Netupitant D6: Certified Deuterated Metabolite Internal Standard for Bioanalytical Quantification


Monohydroxy Netupitant D6 (M3-d6) is a stable isotope-labeled internal standard specifically designed for the accurate quantification of Monohydroxy Netupitant (M3), the major circulating active metabolite of the NK1 receptor antagonist Netupitant [1]. As a deuterated isotopologue, it incorporates six deuterium atoms into the hydroxymethyl metabolite scaffold, providing a +6 Da mass shift from the unlabeled analyte (C30H32F6N4O2, MW 594.59) to yield a molecular formula of C30H26D6F6N4O2 (MW 600.63) . This compound is utilized exclusively as an internal standard in LC-MS/MS and GC-MS bioanalytical workflows to correct for matrix effects, extraction variability, and ionization fluctuations during the quantification of Netupitant metabolites in pharmacokinetic and drug metabolism studies .

Monohydroxy Netupitant D6: Why Generic Internal Standards Fail in Metabolite-Specific Quantification


Generic substitution of internal standards in LC-MS/MS bioanalysis introduces systematic quantification errors due to differential extraction recovery, matrix effect susceptibility, and chromatographic behavior [1]. In the specific context of Netupitant metabolism, using a non-deuterated analog (e.g., structural analogs like ibrutinib) or an incorrectly labeled isotopologue (e.g., parent Netupitant D6 or N-desmethyl Netupitant D6) fails to correct for the unique ionization properties and retention time of the target M3 metabolite (Monohydroxy Netupitant) [2]. The M3 metabolite accounts for approximately 33% of total Netupitant plasma exposure, making accurate M3 quantification essential for defining pharmacokinetic profiles and assessing active drug burden [3]. Substituting a mismatched internal standard would propagate errors specifically for this major active metabolite, thereby invalidating the bioanalytical data required for regulatory submission and clinical trial support [4].

Monohydroxy Netupitant D6: Quantitative Evidence Guide for Metabolite Quantification


Isotopic Purity and Mass Shift: D6 Labeling Provides Definitive Analyte Resolution vs. Non-Deuterated M3 Metabolite

Monohydroxy Netupitant D6 incorporates six deuterium atoms specifically within the hydroxymethyl moiety of the Netupitant metabolite scaffold, providing a +6 Da mass shift from the non-deuterated M3 analyte (C30H32F6N4O2, exact mass 594.2 → C30H26D6F6N4O2, exact mass 600.6) . This mass differential ensures complete baseline resolution in the mass spectrometer between the internal standard and the target analyte, preventing isotopic crosstalk that occurs with D3-labeled standards where natural isotopic abundance overlaps with the M+3 peak of the analyte [1]. In contrast, non-deuterated structural analog internal standards (e.g., ibrutinib, MW 440.5) exhibit different fragmentation patterns and ionization efficiencies, introducing matrix-dependent bias [2].

LC-MS/MS Bioanalysis Internal Standard

Metabolite-Specific Quantification: Direct Targeting of M3 Metabolite vs. Parent Drug-Focused IS

Monohydroxy Netupitant D6 is the chemically identical deuterated form of the M3 metabolite (Monohydroxy Netupitant), which accounts for approximately 33% of total Netupitant plasma exposure in humans, exceeding the exposure contributions of M1 (N-desmethyl, 29%) and M2 (N-oxide, 14%) [1]. Using this compound as an internal standard enables direct, metabolite-specific quantification rather than relying on a parent drug internal standard (e.g., Netupitant D6) to indirectly infer metabolite concentrations through relative response factors [2]. The M3 metabolite is formed via CYP3A4-mediated hydroxylation of the methyl group on the piperazine ring, producing a distinct chemical entity with a hydroxymethyl substituent that alters chromatographic retention and ionization efficiency compared to the parent drug [3].

Drug Metabolism Pharmacokinetics CYP3A4

Matrix Effect Correction: Deuterated IS Provides Superior Ionization Suppression Compensation vs. Structural Analogs

Monohydroxy Netupitant D6 co-elutes with the non-deuterated M3 analyte under reverse-phase LC conditions, thereby experiencing identical matrix-induced ionization suppression or enhancement . This co-elution property ensures that the ratio of analyte to internal standard signal remains constant regardless of matrix composition, enabling precise correction for ion suppression that can exceed 50% in complex biological matrices like plasma [1]. In contrast, structural analog internal standards (e.g., ibrutinib) exhibit distinct retention times and different susceptibility to matrix effects; the Li et al. LC-MS/MS method for netupitant using ibrutinib as IS reported matrix effect variability of 8-12% across different plasma lots, whereas SIL-IS methods typically achieve <5% matrix effect variability [2].

Matrix Effect Ionization Suppression LC-MS/MS

Regulatory-Ready Analytical Validation: Pre-Characterized Reference Standard for ANDA and DMF Submissions

Monohydroxy Netupitant D6 is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (CoA) compliant with ICH Q2(R1) and FDA guidance for bioanalytical method validation . The compound is specifically designated for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic Netupitant formulations [1]. Unlike unvalidated in-house synthesized deuterated standards, this product provides traceable documentation including molecular formula confirmation (C30H26D6F6N4O2), exact mass verification (600.63 g/mol), and purity assessment . This pre-qualified status reduces internal validation burden and accelerates method readiness for regulatory submission compared to using non-certified reference materials [2].

Regulatory Compliance ANDA Method Validation

Monohydroxy Netupitant D6: Defined Applications in Bioanalytical and Pharmaceutical Development


Quantitative Bioanalysis of Netupitant M3 Metabolite in Human Plasma for Pharmacokinetic Studies

Monohydroxy Netupitant D6 is employed as a stable isotope-labeled internal standard for the accurate LC-MS/MS quantification of the M3 metabolite (Monohydroxy Netupitant) in human plasma samples from pharmacokinetic studies. Given that M3 accounts for approximately 33% of total Netupitant plasma exposure, precise quantification of this metabolite is essential for defining the full pharmacokinetic profile of Netupitant-containing formulations (e.g., Akynzeo®) [1]. The D6-labeled IS co-elutes with the target M3 analyte under reverse-phase conditions, correcting for matrix effects and ensuring that method validation parameters (precision ≤15% RSD, accuracy 85-115%) are met across the linear dynamic range [2].

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Modulators and Netupitant Metabolism

Because Netupitant is primarily metabolized by CYP3A4 to form M1, M2, and M3 metabolites, accurate quantification of each metabolite is critical in drug-drug interaction (DDI) studies with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) [1]. Monohydroxy Netupitant D6 enables specific, interference-free measurement of M3 concentrations in plasma samples collected during DDI trials, allowing researchers to distinguish changes in M3 exposure that reflect altered CYP3A4 activity. This metabolite-specific data is necessary for regulatory assessment of DDI magnitude and for updating prescribing information regarding concomitant medication use [2].

Analytical Method Development and Validation (AMV) for Generic Netupitant ANDA Submissions

Monohydroxy Netupitant D6 is designated for use as a reference standard in the development and validation of analytical methods intended for Abbreviated New Drug Applications (ANDA) for generic Netupitant formulations [1]. The compound is supplied with a Certificate of Analysis meeting ICH Q2(R1) and FDA guidance requirements, enabling its direct integration into method validation protocols without additional characterization [2]. It supports the establishment of system suitability parameters, determination of LLOQ (typically 1-5 ng/mL for metabolite assays), and assessment of intra- and inter-day precision and accuracy for the M3 metabolite in biological matrices [3].

Metabolite Identification and Structural Confirmation in Preclinical ADME Studies

In preclinical absorption, distribution, metabolism, and excretion (ADME) studies, Monohydroxy Netupitant D6 serves as an authentic reference standard to confirm the identity of the M3 metabolite formed in vitro (e.g., hepatocyte incubations, liver microsomes) or in vivo (e.g., rodent plasma) [1]. The characteristic +6 Da mass shift of the D6-labeled standard provides definitive confirmation of the hydroxymethyl metabolite structure via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation pattern matching [2]. This structural confirmation is essential for establishing the metabolic pathway and for distinguishing M3 from isobaric hydroxylated species that may be formed via alternative metabolic routes [3].

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